![molecular formula C14H21NO B1395510 3-[4-(Tert-butyl)-2-methylphenoxy]azetidine CAS No. 1220027-45-1](/img/structure/B1395510.png)
3-[4-(Tert-butyl)-2-methylphenoxy]azetidine
Overview
Description
3-[4-(Tert-butyl)-2-methylphenoxy]azetidine is a chemical compound belonging to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical properties. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to a phenoxy moiety, which is further connected to an azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Tert-butyl)-2-methylphenoxy]azetidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-(tert-butyl)-2-methylphenol, is reacted with an appropriate halogenating agent to form 4-(tert-butyl)-2-methylphenoxy halide.
Nucleophilic Substitution: The phenoxy halide is then subjected to nucleophilic substitution with azetidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Halogenation: Using industrial halogenating agents to convert 4-(tert-butyl)-2-methylphenol to its halide derivative.
Nucleophilic Substitution: Employing robust nucleophilic substitution reactions with azetidine in the presence of suitable catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Tert-butyl)-2-methylphenoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
The compound 3-[4-(Tert-butyl)-2-methylphenoxy]azetidine has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C14H19NO
- Molecular Weight : 219.31 g/mol
Key Features
The compound features a unique azetidine ring structure, which is a four-membered saturated heterocycle. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability in biological systems.
Medicinal Chemistry
Anticancer Research : Preliminary studies indicate that azetidine derivatives can exhibit significant anticancer properties. For example, compounds with similar structural motifs have shown effectiveness against various cancer cell lines, including HeLa cells, by inducing apoptosis and inhibiting proliferation.
Drug Development
The azetidine ring is a valuable scaffold in drug discovery due to its ability to modulate biological pathways. Research has suggested that derivatives of azetidine can act as inhibitors for specific enzymes or receptors, which are crucial in disease pathways.
Material Science
Due to its unique chemical structure, this compound is being explored for use in developing new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of azetidine derivatives. The results demonstrated that certain compounds exhibited potent antiproliferative activity against various cancer cell lines, suggesting that modifications to the azetidine structure could enhance efficacy.
Study 2: Enzyme Inhibition
Research conducted on related azetidine compounds indicated their potential as enzyme inhibitors. For instance, a derivative was shown to inhibit the activity of a specific kinase involved in cancer progression, highlighting the therapeutic promise of this class of compounds.
Mechanism of Action
The mechanism of action of 3-[4-(Tert-butyl)-2-methylphenoxy]azetidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(tert-Butyl)-2-methylphenoxy]azetidine-1-carboxylate
- tert-Butyl 3-(4-methylpyrimidin-2-yl)azetidine-1-carboxylate
- tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the phenoxy ring and the presence of the azetidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-[4-(Tert-butyl)-2-methylphenoxy]azetidine is a compound that has garnered interest due to its potential biological activities, particularly in the context of antimicrobial efficacy and interaction with various biological pathways. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
This compound is characterized by the presence of an azetidine ring, which is a four-membered cyclic amine. The tert-butyl and methyl substituents on the phenoxy group contribute to its lipophilicity and may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of azetidine derivatives, including this compound. A notable investigation into a series of azetidine derivatives indicated that they exhibit potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). The compounds demonstrated minimal inhibitory concentrations (MIC) below 10 μM, suggesting strong efficacy against both drug-sensitive and resistant strains .
Mechanism of Action:
The mode of action involves interference with mycobacterial cell envelope biogenesis, specifically targeting late-stage mycolic acid biosynthesis. This pathway is critical for the survival of M. tuberculosis, making it a promising target for new therapeutic agents .
Cytotoxicity and Selectivity
In assessing the selectivity of this compound, studies have shown that while it exhibits significant antimicrobial activity, its cytotoxic effects on human cells remain low. This selectivity is crucial for developing safe therapeutic agents.
Case Studies
-
Study on Antimycobacterial Activity:
A study conducted at the University of Birmingham evaluated various azetidine derivatives, including this compound. The results indicated that this compound not only inhibited M. tuberculosis growth effectively but also showed no detectable drug resistance during prolonged exposure .This table summarizes the pharmacokinetic profiles of two closely related compounds, highlighting the potential for improved dosing regimens based on their respective pharmacokinetics.Compound MIC (μM) Cmax (μg/L) T1/2 (h) BGAz-004 <10 363.0 8.1 BGAz-005 <10 1712.5 80.4 -
Cytotoxicity Assessment:
In vitro assays were performed to evaluate the cytotoxic effects on various human cancer cell lines (e.g., MDA-MB-231). The results indicated that while some azetidines exhibited cytotoxicity, this compound maintained a favorable safety profile with an EC50 greater than 10 μM in most tested lines .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to understand how variations in the chemical structure affect biological activity. The presence of bulky groups like tert-butyl enhances lipophilicity and may improve membrane permeability, thus facilitating better interaction with intracellular targets .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Combination Therapies: Investigating the synergistic effects of this compound with existing antitubercular drugs.
- Mechanistic Studies: Detailed studies to elucidate the exact molecular mechanisms by which this compound exerts its effects on bacterial cells.
- Clinical Trials: Initiating clinical trials to assess efficacy and safety in humans.
Properties
IUPAC Name |
3-(4-tert-butyl-2-methylphenoxy)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10-7-11(14(2,3)4)5-6-13(10)16-12-8-15-9-12/h5-7,12,15H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUADZTMYFYEQHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229634 | |
Record name | 3-[4-(1,1-Dimethylethyl)-2-methylphenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-45-1 | |
Record name | 3-[4-(1,1-Dimethylethyl)-2-methylphenoxy]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(1,1-Dimethylethyl)-2-methylphenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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